Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Overview
Description
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound known for its antioxidant properties. It is a derivative of benzoic acid and is characterized by the presence of phenyl and tert-butyl groups attached to the benzene ring. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the final product. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound also interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways, modulating their activity and providing protective effects .
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: Known for its use as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Employed in food and beverage testing.
Uniqueness
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate stands out due to its high stability and effectiveness as an antioxidant. Its unique structure allows it to provide long-lasting protection against oxidation, making it highly valuable in various applications .
Properties
CAS No. |
4221-74-3 |
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Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
phenyl 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)16-12-14(13-17(18(16)22)21(4,5)6)19(23)24-15-10-8-7-9-11-15/h7-13,22H,1-6H3 |
InChI Key |
YUIFFNHNYKNVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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